molecular formula C7H7N3 B037200 6-Methyl-1H-pyrazolo[4,3-b]pyridine CAS No. 1211586-99-0

6-Methyl-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B037200
CAS No.: 1211586-99-0
M. Wt: 133.15 g/mol
InChI Key: JJJHZWDXMYTOIQ-UHFFFAOYSA-N
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Description

6-Methyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a methyl group at the 6th position of the pyrazole ring distinguishes this compound from other pyrazolopyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1H-pyrazolo[4,3-b]pyridine typically involves the reaction of pyrazole derivatives with pyridine derivatives. One common method involves the refluxing of a mixture of pyrazole and 1,3-dicarbonyl compounds in a solvent such as 1,4-dioxane, followed by the addition of phosphorus oxychloride . Another method includes the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Methyl-1H-pyrazolo[4,3-b]pyridine has found applications in various scientific research fields:

Comparison with Similar Compounds

  • 1H-pyrazolo[3,4-b]pyridine
  • 2H-pyrazolo[3,4-b]pyridine
  • 1H-pyrazolo[4,3-c]pyridine
  • 1H-pyrazolo[4,3-b]pyridine

Comparison: 6-Methyl-1H-pyrazolo[4,3-b]pyridine is unique due to the presence of the methyl group at the 6th position, which can influence its chemical reactivity and biological activity. Compared to other pyrazolopyridines, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable candidate for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

6-methyl-1H-pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-2-6-7(8-3-5)4-9-10-6/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJHZWDXMYTOIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=NN2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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